molecular formula C5H11NO B8810348 N-cyclopentylhydroxylamine

N-cyclopentylhydroxylamine

Cat. No.: B8810348
M. Wt: 101.15 g/mol
InChI Key: XDYRBRLMIGIKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylhydroxylamine (C₅H₉NHOH) is a secondary hydroxylamine derivative characterized by a cyclopentyl group attached to the nitrogen atom of the hydroxylamine (-NHOH) backbone. Its nomenclature follows IUPAC rules, where the substituent (cyclopentyl) is prefixed to "hydroxylamine" . This compound is primarily utilized in organic synthesis, particularly in constructing bioactive scaffolds. For example, it serves as a key intermediate in the preparation of mGluR2-positive allosteric modulators via reactions with acid chlorides to form hydroxamic acids, followed by Mitsunobu cyclization to yield isoxazolinone derivatives .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-cyclopentylhydroxylamine

InChI

InChI=1S/C5H11NO/c7-6-5-3-1-2-4-5/h5-7H,1-4H2

InChI Key

XDYRBRLMIGIKQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Hydroxylamines

N-Ethylhydroxylamine (C₂H₅NHOH)

  • Structure : A primary hydroxylamine with an ethyl substituent.
  • Synthesis : Typically synthesized via alkylation of hydroxylamine or reduction of nitroethane.
  • Applications : Used as a reducing agent or in the preparation of hydroxamic acids. Unlike N-cyclopentylhydroxylamine, its simpler structure limits steric effects, making it less suitable for complex medicinal chemistry applications.

N-Cyclooctylidenehydroxylamine (C₈H₁₃NOH) Structure: Features a cyclo-octene ring fused to the hydroxylamine group, forming an imine-like structure. Properties: Higher molecular weight (CAS 1074-51-7) and ring strain compared to the cyclopentyl analogue. Limited data on applications, though its cyclic structure may influence reactivity in cycloaddition reactions .

Cycloalkylamine Derivatives

N,N-Diethylcyclohexylamine (C₁₀H₂₁N)

  • Structure : A tertiary amine with a cyclohexyl core and two ethyl groups on nitrogen.
  • Properties : Molecular weight 155.29, boiling point >200°C (estimated). Used as a catalyst in polymerizations or acid scavenger in organic reactions. The absence of a hydroxylamine group reduces its utility in redox chemistry compared to this compound .

N-Methyl-1-phenylcyclohexylamine (C₁₃H₁₉N) Structure: Combines a cyclohexyl group with a phenyl substituent and methylamine. Applications: Primarily a research chemical (CAS 2201-16-3).

N-(2-Hydroxyethyl)cyclohexylamine (C₈H₁₇NO) Structure: Contains a hydroxylated ethyl chain attached to cyclohexylamine. Reactivity: The hydroxyl group enables hydrogen bonding, but the absence of the -NHOH moiety limits its use in metal chelation or radical reactions .

Data Table: Key Attributes of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications
This compound C₅H₁₁NO 101.15 g/mol -NHOH, cyclopentyl Reaction of acid chlorides with hydroxylamines Medicinal chemistry (mGluR2 modulators)
N-Ethylhydroxylamine C₂H₇NO 61.08 g/mol -NHOH, ethyl Alkylation of hydroxylamine Organic synthesis, reductant
N,N-Diethylcyclohexylamine C₁₀H₂₁N 155.29 g/mol Tertiary amine Alkylation of cyclohexylamine Polymerization catalyst
N-Cyclooctylidenehydroxylamine C₈H₁₃NO 139.20 g/mol Cyclic imine, -NHOH Not specified Research applications

Research Findings and Key Differences

  • Steric and Electronic Effects : The cyclopentyl group in this compound provides moderate steric bulk, enhancing selectivity in receptor binding compared to smaller substituents (e.g., ethyl) . Cyclohexyl derivatives, while bulkier, may hinder reactivity in constrained environments.
  • Synthetic Utility: this compound’s compatibility with Mitsunobu conditions enables cyclization to bioactive heterocycles, a pathway less feasible with tertiary amines like N,N-diethylcyclohexylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.